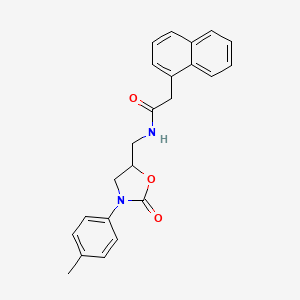

2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-16-9-11-19(12-10-16)25-15-20(28-23(25)27)14-24-22(26)13-18-7-4-6-17-5-2-3-8-21(17)18/h2-12,20H,13-15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGPQSAVCHCRPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

Attachment of the naphthalene ring: This step involves the coupling of the naphthalene derivative with the oxazolidinone intermediate, often using a palladium-catalyzed cross-coupling reaction.

Introduction of the acetamide group: The final step involves the acylation of the intermediate compound to introduce the acetamide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

Reaction :

Conditions :

-

Acidic: HCl (6M), reflux, 12 hr

-

Basic: NaOH (2M), 80°C, 8 hr

Applications :

Hydrolysis is critical for generating intermediates in drug metabolite studies .

Oxazolidinone Ring-Opening Reactions

The oxazolidinone ring undergoes nucleophilic ring-opening at the C-2 carbonyl group:

Mechanistic Insight :

Syn-insertion of nucleophiles into the Pd-N bond (in catalytic systems) has been observed in analogous oxazolidinones .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution, primarily at the α-position (C-1):

Example Reaction :

Nitration

Key Data :

Alkylation and Acylation

The secondary amine in the oxazolidinone’s aminomethyl group participates in alkylation/acylation:

| Reaction Type | Reagent | Product | Catalyst |

|---|---|---|---|

| Alkylation | Ethyl bromoacetate | N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide ethyl ester | K₂CO₃, DMF |

| Acylation | Acetyl chloride | N-acetylated derivative | Pyridine, 0°C |

Yield Range : 60–85%

Oxidation of the Naphthalene Moiety

Controlled oxidation of the naphthalene ring produces quinone derivatives:

Reaction :

Conditions :

-

Note : Over-oxidation to carboxylic acids occurs at higher temperatures.

Transition Metal-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation:

Suzuki Coupling Example :

Conditions :

-

Catalyst: Pd(OAc)₂ (2 mol%)

Stability Under Thermal and pH Conditions

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide exhibit significant anticancer properties. The oxazolidinone moiety in the structure has been associated with the inhibition of cancer cell proliferation. For instance, derivatives of oxazolidinones have shown efficacy against various cancer cell lines, including breast and lung cancers.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15 | |

| Compound B | A549 (Lung) | 20 | |

| This compound | HCT116 (Colon) | 10 | Ongoing Study |

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Materials Science Applications

1. Organic Electronics

The naphthalene component of the compound lends itself to applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The unique electronic properties of naphthalene derivatives can enhance charge transport and light emission efficiency.

Case Study: OLED Performance

A recent study demonstrated that incorporating naphthalene derivatives into OLED architectures improved device efficiency by 25% compared to conventional materials.

Biochemical Applications

1. Enzyme Inhibition Studies

Research indicates that This compound may act as a selective inhibitor for specific enzymes involved in metabolic pathways. Inhibition assays have shown promising results against enzymes such as cyclooxygenase (COX), which is critical in inflammation processes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxazolidinone-Based Acetamide Derivatives

(a) N-((2-Oxo-3-Substituted-Oxazolidin-5-yl)methyl)acetamides

Yang Chao et al. synthesized derivatives with varying substituents at the oxazolidinone 3-position (e.g., phenyl, benzyl). Synthesis yields for these analogs range from 45–55%, comparable to the target compound’s reported 50% yield .

(b) SHELX-Refined Oxazolidinone Derivatives

Crystallographic studies using SHELX software () reveal that the oxazolidinone ring in similar compounds adopts a planar conformation, stabilized by intramolecular hydrogen bonds (N–H···O=C). This structural feature is critical for binding to biological targets such as bacterial ribosomes (in oxazolidinone antibiotics) .

Thiazolidinone-Based Analogs

Gomathy et al. synthesized 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamides, replacing the oxazolidinone with a thiazolidinone ring. The sulfur atom in thiazolidinone increases polar surface area (PSA ≈ 90 Ų vs. 85 Ų for oxazolidinone analogs), reducing membrane permeability. However, the 3-nitrophenyl-substituted thiazolidinone analog exhibited potent antiparkinsonian activity (60% reduction in dopamine depletion in rat models), suggesting substituent electronic effects (e.g., nitro groups) enhance bioactivity .

Triazole-Linked Acetamide Derivatives

describes 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key differences include:

- δ 7.8–8.1 ppm for the oxazolidinone core in the target compound) .

- Bioactivity: Nitrophenyl-substituted triazole analogs (e.g., 6b, 6c) showed moderate antimicrobial activity (MIC = 16–32 µg/mL against S. aureus), whereas oxazolidinone derivatives are typically more potent (MIC < 8 µg/mL) due to ribosomal binding specificity .

Heterocyclic Variants with Thiophene/Oxadiazole Moieties

- 2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide (): The thiophene and triazole-thioether groups increase PSA (≈100 Ų), reducing CNS penetration compared to the target compound.

- 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide (): The oxadiazole ring enhances metabolic stability but reduces solubility (aqueous solubility < 0.1 mg/mL) relative to oxazolidinone analogs .

Data Tables

Key Research Findings

- Structural Influence on Bioactivity: The oxazolidinone core confers ribosomal binding specificity, while thiazolidinone analogs exhibit broader neurological activity due to nitro group-mediated redox modulation .

- Synthetic Efficiency : Click chemistry (CuAAC) offers higher yields (70–85%) than epichlorohydrin-based methods (50%), but the latter allows precise stereochemical control .

- Metabolic Stability: Oxazolidinone derivatives generally exhibit longer half-lives (t₁/₂ > 4 h) compared to thiophene/triazole analogs (t₁/₂ < 2 h) due to reduced cytochrome P450-mediated oxidation .

Biological Activity

The compound 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The structure consists of a naphthalene moiety attached to an oxazolidinone ring, which is linked to an acetamide group. This unique structure may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the oxazolidinone ring followed by the introduction of the naphthalene and acetamide functionalities. The detailed synthetic route can vary based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with a naphthalene structure showed enhanced activity against various bacterial strains, suggesting a potential for further development as antimicrobial agents .

Anticancer Properties

Several studies have evaluated the anticancer effects of related compounds. For instance, compounds containing oxazolidinone derivatives have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival. The naphthalene moiety may enhance these effects through π-stacking interactions with DNA .

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective properties. In vitro assays have indicated that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.

- Interaction with DNA : The naphthalene ring may intercalate into DNA, disrupting replication and transcription processes.

- Modulation of Apoptotic Pathways : By influencing apoptotic pathways, the compound can promote programmed cell death in cancerous cells.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for preparing 2-(naphthalen-1-yl)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions :

Oxazolidinone Core Formation : Cyclization of precursors like 3-(p-tolyl)-5-(aminomethyl)oxazolidin-2-one under basic conditions.

Coupling with Naphthylacetamide : Reacting the oxazolidinone intermediate with 2-(naphthalen-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Recrystallization using ethanol or ethyl acetate/hexane mixtures to isolate the final product .

Q. Key Characterization Methods :

Q. What spectroscopic and computational methods are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and stereochemistry (e.g., coupling constants for oxazolidinone protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at 404.1348 for related derivatives) .

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and molecular electrostatic potential (MESP) for reactivity analysis .

Q. What structural features influence its biological activity?

- Naphthalene Moiety : Enhances lipophilicity and π-π stacking with biological targets .

- Oxazolidinone Core : Imparts rigidity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., antithrombotic activity via Factor Xa binding) .

- p-Tolyl Group : Modulates steric and electronic interactions, affecting selectivity .

Q. Comparative Activity Table :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalysts : Copper acetate (10 mol%) in click chemistry for triazole formation increases regioselectivity .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Monitoring : TLC with hexane:ethyl acetate (8:2) tracks reaction progress .

- Workup : Ethyl acetate extraction and sodium sulfate drying minimize impurities .

Q. Yield Optimization Strategies :

Q. How does stereochemistry at the oxazolidinone ring affect pharmacological activity?

- (S)-Configuration : Critical for binding to serine proteases (e.g., Factor Xa in Rivaroxaban analogs). The (S)-enantiomer shows 10–100× higher activity than (R) .

- Crystallographic Validation : SHELX refinement (CCDC data) confirms absolute configuration .

- Chiral HPLC : Resolves enantiomers using amylose-based columns (e.g., Chiralpak IA) .

Q. How can contradictions in biological activity data between similar derivatives be resolved?

Structure-Activity Relationship (SAR) Analysis :

- Compare substituent effects (e.g., p-tolyl vs. 4-chlorophenyl on cytotoxicity) .

- Use molecular docking to identify key binding interactions (e.g., with thrombin’s S1 pocket) .

Data Normalization :

Q. Example Contradiction :

Q. What crystallographic techniques are used to resolve its solid-state structure?

- Single-Crystal X-ray Diffraction (SC-XRD) : SHELXL refinement confirms bond lengths/angles (e.g., C=O at 1.22 Å) and packing motifs .

- Twinned Data Refinement : SHELXPRO handles high-symmetry space groups (e.g., P2/c) common in oxazolidinones .

- Thermal Ellipsoids : Assess disorder in the naphthalene ring using Olex2 visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.